6-(Methylamino)-2-oxa-spiro[3.3]heptane
Description
Structure
2D Structure
Properties
IUPAC Name |
N-methyl-2-oxaspiro[3.3]heptan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-6-2-7(3-6)4-9-5-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMFDDVABBAHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2(C1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-2-oxa-spiro[3.3]heptane typically involves multi-step reactions. One common approach is the cyclization of di-electrophiles and di-nucleophiles, resulting in the formation of the spirocyclic structure . The reaction conditions often include the use of solvents such as 1,4-dioxane, acetonitrile (MeCN), or dimethylformamide (DMF), and bases like DIPEA, potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), DBU, and potassium phosphate (K3PO4) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)-2-oxa-spiro[3.3]heptane can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various halogenating agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
The spiro[3.3]heptane framework is recognized for its ability to mimic the structure of established pharmacophores, making it a valuable tool in drug design. The compound has been explored for its potential applications in:
- Antineoplastic Agents: Compounds derived from spiro[3.3]heptane structures have shown promise as anticancer agents due to their ability to interact with biological targets involved in tumor growth and proliferation .
- Antidepressants: Research indicates that derivatives of this compound can exhibit antidepressant properties, providing an avenue for developing new treatments for depression .
- Antiviral and Antibacterial Drugs: The unique spatial configuration of spiro compounds enhances their interaction with viral and bacterial targets, leading to potential applications in antiviral and antibacterial therapies .
Case Studies:
- A study highlighted the synthesis of 6-amino-2-azaspiro[3.3]heptane derivatives, which were evaluated for their activity against various kinases, demonstrating significant inhibitory effects that suggest potential as therapeutic agents .
- Another investigation focused on 2-oxa-6-azaspiro[3.3]heptane as an intermediate in the synthesis of potent antibiotics, showcasing its role in developing effective antimicrobial therapies .
Chemical Synthesis
Synthetic Routes:
The synthesis of 6-(methylamino)-2-oxa-spiro[3.3]heptane typically involves several key steps:
- Cycloaddition Reactions: These reactions are critical for constructing the spirocyclic framework, often utilizing reagents like dichloroketene and olefins .
- Functional Group Transformations: The compound can undergo various transformations, including oxidation and reduction reactions, allowing for the introduction of diverse functional groups that enhance its biological activity .
Table 1: Synthetic Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Cycloaddition | [2+2] cycloadditions between dichloroketene and olefins | High |
| Double Substitution | Cyclizations through double substitution reactions | Moderate |
| Oxidation | Using hydrogen peroxide or potassium permanganate | Variable |
| Reduction | Using lithium aluminum hydride or sodium borohydride | High |
Material Science
Applications in Electronics:
this compound has been investigated for its potential use in developing materials with specific electronic properties:
- Hole-Transporting Materials: The compound's rigid structure makes it suitable for application in organic electronics, particularly as a hole transport layer in organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 6-(Methylamino)-2-oxa-spiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into binding sites on proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Heteroatom Effects : Replacing oxygen with sulfur (e.g., 2-thia analogs) increases ring strain and alters electronic properties, impacting reactivity and metal coordination ().
- Substituent Influence : The trifluoromethyl (-CF₃) group in 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane enhances metabolic stability and membrane permeability, critical for CNS-targeted drugs ().
- Salt Formation : Oxalate salts (e.g., 2-oxa-6-azaspiro[3.3]heptane oxalate) improve crystallinity and handling, enabling scalable synthesis ().
Physicochemical Properties
- Boiling Point/Density: 6-Amino-2-oxa-spiro[3.3]heptane hydrochloride has a predicted boiling point of 186.1±40.0 °C and density of 1.11±0.1 g/cm³ ().
- Purity : Commercial 2-oxa-6-azaspiro[3.3]heptane oxalate is available at 97% purity (), critical for pharmaceutical intermediates.
Data Tables
Biological Activity
6-(Methylamino)-2-oxa-spiro[3.3]heptane is a bicyclic compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃N₁O₁, with a molecular weight of approximately 141.19 g/mol. The compound features a methylamino group and an oxygen atom integrated into the spiro framework, which influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Preliminary studies suggest that compounds with spirocyclic structures can exhibit selective binding properties, potentially leading to therapeutic effects in various diseases, including neurological disorders and cancer.
Interaction Studies
Recent investigations have highlighted the importance of molecular docking studies to elucidate the binding affinities of this compound with specific targets. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics, which are essential for drug design.
Inhibitory Effects
Research has indicated that derivatives of spirocyclic compounds can act as inhibitors for specific enzymes. For instance, some related compounds have shown moderate-to-high inhibitory effects on monoamine oxidase B (MAO-B) with IC50 values ranging from 0.7 to 289 nM, demonstrating the potential for this compound to exhibit similar properties .
| Compound | Enzyme Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound A | MAO-B | 0.7 | High |
| Compound B | MAO-B | 289 | Moderate |
| This compound | TBD | TBD | TBD |
Case Studies
-
Cancer Treatment : A study explored the incorporation of spiro[3.3]heptane structures into known anticancer drugs like Vorinostat and Sonidegib. The modifications retained or enhanced biological activity while improving physicochemical properties such as metabolic stability and solubility .
- Findings : The saturated analogs demonstrated significant inhibition of the Hedgehog signaling pathway in glioblastoma cells, suggesting potential applications in cancer therapy.
- Neurological Disorders : Another investigation focused on the neuroprotective effects of spirocyclic compounds, including those similar to this compound. These compounds were assessed for their ability to inhibit MAO-B, which plays a role in neurodegenerative diseases like Parkinson's disease .
Future Directions
The unique structure of this compound presents opportunities for further exploration in drug development. Future studies should focus on:
- Elucidating Binding Mechanisms : Conducting detailed molecular docking studies to identify specific binding sites and affinities.
- Expanding Synthetic Pathways : Developing efficient synthetic routes to produce derivatives that can be tested for enhanced biological activity.
- Clinical Trials : Initiating preclinical and clinical trials to evaluate safety profiles and therapeutic efficacy in targeted diseases.
Q & A
What are the key synthetic strategies for preparing 6-(Methylamino)-2-oxa-spiro[3.3]heptane, and how are reaction conditions optimized?
Answer (Basic):
The synthesis typically involves alkylation of a methylamine derivative with a spirocyclic precursor. A common approach uses hydroxide-facilitated ring closure, as demonstrated in the synthesis of related 2-oxa-6-azaspiro[3.3]heptane derivatives. Key steps include:
- Reacting 3,3-bis(bromomethyl)oxetane with methylamine under basic conditions to form the azetidine ring .
- Optimizing reaction temperature (e.g., 0–25°C), stoichiometry, and base concentration to minimize side reactions like over-alkylation .
- Purification via recrystallization or salt formation (e.g., sulfonate salts for enhanced stability) .
How can Design of Experiments (DoE) methodologies be applied to improve synthetic efficiency and scalability?
Answer (Advanced):
DoE is critical for identifying critical process parameters (CPPs) and achieving reproducibility. For example:
- Factorial Design : Test variables such as reaction temperature (40–80°C), solvent polarity (THF vs. DCM), and base equivalents (1.0–2.5 eq) .
- Case Study : In the synthesis of TBI-223 intermediates, DoE optimization increased yields from 60% to 87% at 100 g scale by fine-tuning NaOH concentration and reaction time .
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions for large-scale synthesis .
What analytical techniques are most effective for characterizing this compound and confirming its purity?
Answer (Basic):
- NMR Spectroscopy : H and C NMR to confirm spirocyclic structure and methylamino substitution (e.g., methyl proton signals at δ 2.2–2.4 ppm) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H] calculated for CHNO: 128.0949) .
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
How can researchers address low yields in azetidine ring formation during synthesis?
Answer (Advanced):
Low yields often stem from competing elimination or incomplete cyclization. Mitigation strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Leaving Group Modification : Replace bromine with tosylate groups to enhance electrophilicity .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate ring closure .
What methodologies enable selective functionalization of the spirocyclic core without disrupting the methylamino group?
Answer (Advanced):
- Protecting Groups : Temporarily protect the methylamino group with tert-butoxycarbonyl (Boc) before introducing substituents (e.g., aryl halides via Buchwald-Hartwig coupling) .
- Late-Stage Diversification : Use cross-coupling reactions (e.g., Suzuki-Miyaura) on halogenated spirocyclic intermediates .
- Reductive Amination : Introduce secondary amines via ketone intermediates while preserving the spirocyclic scaffold .
How do salt forms (e.g., sulfonate vs. oxalate) influence physicochemical properties and downstream applications?
Answer (Basic):
- Sulfonate Salts : Improve solubility in aqueous media (>50 mg/mL) and thermal stability (decomposition >200°C), making them preferable for biological assays .
- Oxalate Salts : Less stable under acidic conditions, leading to decomposition during prolonged storage .
- Purification Impact : Sulfonate salts simplify crystallization, yielding >99% purity .
What mechanistic insights explain the role of hydroxide in azetidine ring formation?
Answer (Advanced):
Hydroxide deprotonates the amine, generating a nucleophilic species that attacks the bis-electrophilic 3,3-bis(bromomethyl)oxetane. The reaction proceeds via:
Deprotonation : Formation of a methylamide anion.
Bimolecular Nucleophilic Substitution (S2) : Simultaneous displacement of bromine atoms to form the spirocyclic ring .
Ring Strain Relief : The oxetane’s inherent strain drives the reaction toward azetidine formation .
How can stereochemical challenges in spirocyclic systems be addressed during synthesis?
Answer (Advanced):
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-methylamine derivatives) to control absolute configuration .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps .
- Dynamic Resolution : Exploit kinetic resolution during crystallization or chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
